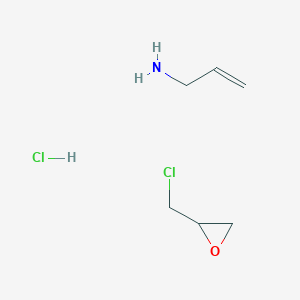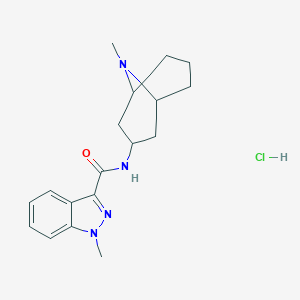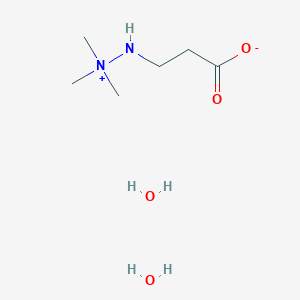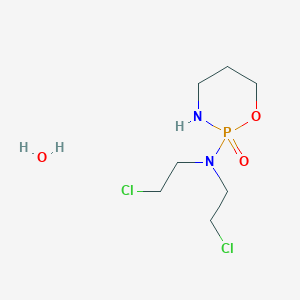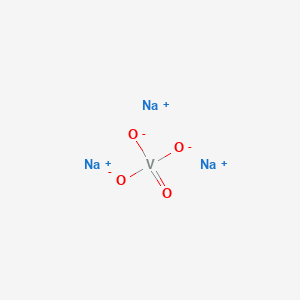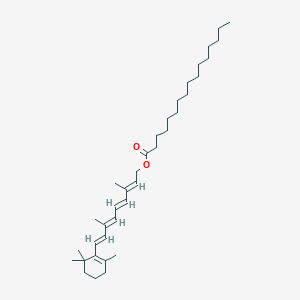
パルミチン酸レチノール
概要
説明
レチノールパルミテートは、レチノール(ビタミンA)とパルミチン酸のエステルであり、主に肝臓に貯蔵される脂溶性化合物です . この化合物は、健康な皮膚、視力、そして全体的な細胞機能を維持するために不可欠です .
2. 製法
合成ルートと反応条件: レチノールパルミテートは、レチノールとパルミチン酸のエステル化によって合成されます。 この反応は通常、硫酸などの触媒を用い、制御された温度条件下で行われ、生成物の安定性を確保します .
工業的生産方法: レチノールパルミテートの工業的生産には、通常、安定性とバイオアベイラビリティを向上させるためのマイクロカプセル化およびナノカプセル化技術が使用されます。 マイクロフルイダイゼーション、スプレー乾燥、遠心押出などの方法が一般的に使用されます . これらの技術は、酸化や分解から化合物を保護し、さまざまな用途におけるより長い保存期間とより優れた有効性を確保します .
科学的研究の応用
Vitamin A Palmitate has a wide range of applications in scientific research:
作用機序
レチノールパルミテートは、いくつかのメカニズムを通じてその効果を発揮します。
生化学分析
Biochemical Properties
Vitamin A palmitate interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolic functioning of the retina, the growth and differentiation of epithelial tissue, bone growth, reproduction, and immune response . It is also known to stimulate the growth of collagen and elastic proteins, enhancing skin elasticity and promoting skin renewal .
Cellular Effects
Vitamin A palmitate has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell sensitivity to hormones and hormone-like factors and secretory proteins . It also plays a role in the regulation of gene expression and cellular metabolism . For instance, it has been shown to increase the thickness of the epidermis and dermis, stimulate collagen and elastic protein growth, and enhance skin elasticity .
Molecular Mechanism
Vitamin A palmitate exerts its effects at the molecular level through various mechanisms. It is metabolized into retinoic acid, which controls genomic expression by acting as a ligand for nuclear receptors . It also plays a role in the visual cycle, where it is isomerized to 11-cis-retinal .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Vitamin A palmitate can change over time. It has been shown to effectively protect the ocular surface and aqueous supplementation during general anesthesia . It is also known to be sensitive to air, heat, light, and humidity, and its stability can be affected by these factors .
Dosage Effects in Animal Models
The effects of Vitamin A palmitate can vary with different dosages in animal models. While it is crucial for normal growth and development, excessive intake can lead to toxicity and liver disease . In swine, it has been shown to increase resistance to infectious diseases and keep the skin and mucous membranes healthy .
Metabolic Pathways
Vitamin A palmitate is involved in various metabolic pathways. It is primarily stored in hepatic stellate cells (HSCs) in lipid droplets, and white adipose tissue (WAT) is considered a site for its storage and metabolism . It is also involved in the regulation of lipid metabolism, influencing the expression of key transcription factors like PPAR-γ and RXR .
Transport and Distribution
Vitamin A palmitate is transported and distributed within cells and tissues. It is fat-soluble and remains stored in the body’s fatty tissues . It is efficiently absorbed in humans, with absorption rates of 70-90% reported in children .
Subcellular Localization
Vitamin A palmitate is primarily located in hepatic stellate cells (HSCs) in lipid droplets . It is also found in the cytoplasmic membrane via the Sec or Tat secretion machineries . Its activity or function can be affected by its subcellular localization, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: Vitamin A Palmitate is synthesized through the esterification of retinol with palmitic acid. This reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the stability of the product .
Industrial Production Methods: Industrial production of Vitamin A Palmitate often involves micro- and nano-encapsulation techniques to improve its stability and bioavailability. Methods such as microfluidization, spray drying, and centrifugal extrusion are commonly used . These techniques help in protecting the compound from oxidation and degradation, ensuring a longer shelf life and better efficacy in various applications .
化学反応の分析
反応の種類: レチノールパルミテートは、以下を含むいくつかの種類の化学反応を起こします。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます.
還元: 水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます.
加水分解: 酵素的加水分解は通常、リパーゼを伴います.
主要な生成物:
酸化: レチノイン酸.
還元: レチノール.
加水分解: レチノールとパルミチン酸.
4. 科学研究への応用
レチノールパルミテートは、科学研究において幅広い用途があります。
類似化合物との比較
レチノールパルミテートは、以下のような他のレチノイドと比較されることがよくあります。
レチノール: ビタミンAのアルコール形態で、レチノールパルミテートよりも安定性が低いですが、活性代謝産物に変換されやすい.
レチノイン酸: ビタミンAの酸化形態で、遺伝子発現の調節においてより強力ですが、皮膚への刺激が強くなる可能性があります.
レチノールアセテート: レチノールの別のエステルで、レチノールパルミテートと機能は似ていますが、安定性とバイオアベイラビリティの特性が異なります.
独自性: レチノールパルミテートは、その安定性とバイオアベイラビリティのためにユニークであり、サプリメントや強化剤としてビタミンAの好ましい形態となっています .
特性
IUPAC Name |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22+,32-28+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGQUTWHTHXGQB-FFHKNEKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021241 | |
| Record name | Retinol palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Retinyl palmitate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003648 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
79-81-2 | |
| Record name | Retinol palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vitamin A palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | retinyl palmitate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758478 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Retinol, hexadecanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Retinol palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Retinyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.117 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VITAMIN A PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D1K0N0VVC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Retinyl palmitate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003648 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
28.5 °C | |
| Record name | Retinyl palmitate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003648 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



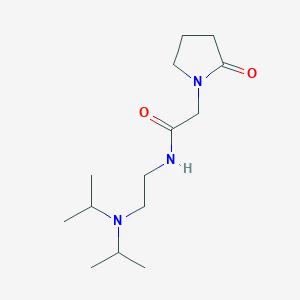
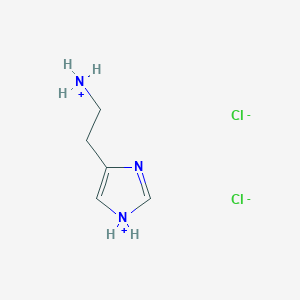

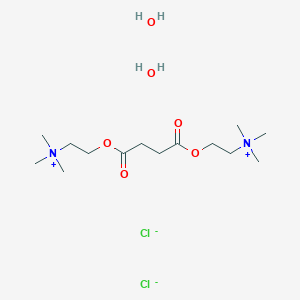

![(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B562.png)

